6-O-alpha-D-Glucosyl-beta-cyclodextrin

Overview

Description

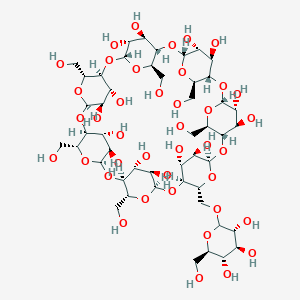

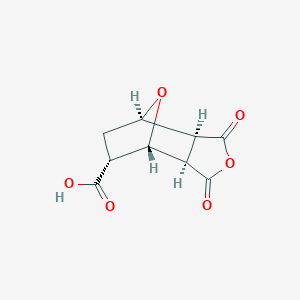

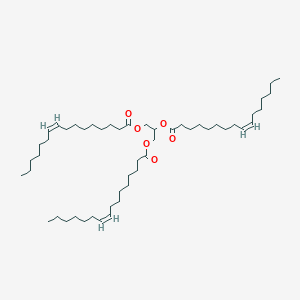

6-O-alpha-D-Glucosyl-beta-cyclodextrin is a chemical compound with the molecular formula C48H80O40 . It is also known as Glucosyl-β-Cyclodextrin .

Molecular Structure Analysis

The molecular structure of 6-O-alpha-D-Glucosyl-beta-cyclodextrin is represented by the formula C48H80O40 . The molecular weight of this compound is 1297.12 .Physical And Chemical Properties Analysis

6-O-alpha-D-Glucosyl-beta-cyclodextrin appears as a solid white crystalline powder . It has a melting point of >238°C (dec.) . The compound has a density of 1.88 and a refractive index of 158 ° (C=1, H2O) .Scientific Research Applications

Solubilizing Ability and Cellular Effects

6-O-α-(4-O-α-D-glucuronyl)-D-glucosyl-β-cyclodextrin (GUG-β-CyD) demonstrates noteworthy solubilizing abilities and cellular effects. Its interaction with drugs, studied through spectroscopic and solubility methods, highlights its potential as a safe solubilizing agent, especially for basic drugs. This is due to its greater affinity for basic drugs compared to other cyclodextrins, arising from the electrostatic interaction of its carboxylate anion with the positive charge of basic drugs. Additionally, GUG-β-CyD exhibits lower hemolytic activity on rabbit erythrocytes and negligible cytotoxicity on Caco-2 cells, enhancing its biocompatibility (Tavornvipas et al., 2002).

Biotechnological Applications

Cyclodextrins, such as 6-O-α-D-Glucosyl-β-cyclodextrin, find extensive applications in biotechnology, especially in pharmaceuticals and drug delivery systems. Their ability to form complexes with and solubilize water-insoluble compounds is particularly valuable. Cyclodextrins are used in food, flavors, cosmetics, packaging, textiles, and in biocatalysis. They also play a role in separation science due to their ability to discriminate between various molecular structures (Singh et al., 2002).

Enzymatic Production and Applications

The enzymatic production and unique properties of γ-cyclodextrin, a variant similar to 6-O-α-D-Glucosyl-β-cyclodextrin, underscore its broad industrial applications. With a larger internal cavity, higher water solubility, and more bioavailability compared to α- and β-cyclodextrins, γ-cyclodextrin is particularly useful in the food and pharmaceutical industries. The development of more economical production processes for γ-cyclodextrin using improved enzymes and complexing agents has further expanded its applications (Li et al., 2007).

Nanoparticle Formation and Drug Delivery

Cyclodextrins are known to form a variety of supramolecular structures such as micelles, vesicles, and nanoparticles. These structures are used in drug delivery, particularly in the delivery of proteins, peptides, and genes. Chemically modified cyclodextrin derivatives, including those similar to 6-O-α-D-Glucosyl-β-cyclodextrin, enhance pharmacological activities and are key components in the design of novel delivery systems (Varan et al., 2017).

Molecular Imprinting and Peptide Recognition

6-O-α-D-glucosyl-β-cyclodextrin has been molecularly imprinted to dipeptides in water, demonstrating efficient and selective binding of the template under physiological conditions. This approach is applicable to various guests with functional residues, highlighting its potential in molecular recognition and selective binding applications (Asanuma et al., 1999).

properties

IUPAC Name |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,30,35-hexakis(hydroxymethyl)-25-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H80O40/c49-1-9-17(56)18(57)26(65)41(74-9)73-8-16-40-25(64)33(72)48(81-16)87-39-15(7-55)79-46(31(70)23(39)62)85-37-13(5-53)77-44(29(68)21(37)60)83-35-11(3-51)75-42(27(66)19(35)58)82-34-10(2-50)76-43(28(67)20(34)59)84-36-12(4-52)78-45(30(69)22(36)61)86-38-14(6-54)80-47(88-40)32(71)24(38)63/h9-72H,1-8H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41+,42-,43-,44-,45-,46-,47-,48-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFANTYPKDIONG-WJMYNTJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C3C(C(C(O2)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O3)C(C9O)O)CO)CO)CO)CO)CO)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]3[C@@H]([C@H]([C@H](O2)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O3)[C@@H]([C@H]9O)O)CO)CO)CO)CO)CO)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H80O40 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1297.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,30,35-hexakis(hydroxymethyl)-25-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![naphthalen-2-yl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B151975.png)